molecular formula C21H24F2N2O2 B2527813 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile CAS No. 327103-03-7

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile

Cat. No.: B2527813
CAS No.: 327103-03-7
M. Wt: 374.432
InChI Key: IYKYPUMVBPLNAC-UHFFFAOYSA-N
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Description

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile is a complex organic compound that features a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and material science. The presence of the difluoromethoxy group and the azabicyclo[3.2.1]octane scaffold contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile typically involves multiple steps, starting from readily available precursors. One common approach includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with varied functional groups.

Mechanism of Action

The mechanism of action of 3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile involves its interaction with molecular targets such as neurotransmitter receptors. The difluoromethoxy group enhances its binding affinity, while the azabicyclo[3.2.1]octane scaffold provides structural rigidity, facilitating specific interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. Its structural features enable specific interactions with molecular targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F2N2O2/c1-20(2)9-16-10-21(3,12-20)13-25(16)18(26)15(11-24)8-14-4-6-17(7-5-14)27-19(22)23/h4-8,16,19H,9-10,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYKYPUMVBPLNAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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